7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
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Overview
Description
7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to use a difluoromethylation reaction, where a difluoromethyl group is introduced into the molecule. This can be achieved using reagents such as ClCF2H or other difluorocarbene precursors . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The difluoromethyl group is known to influence the metabolic stability and membrane permeability of compounds, making it a valuable moiety in drug design.
Medicine
In medicine, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is investigated for its potential therapeutic applications. Its ability to interact with biological targets and pathways makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
- 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
- 7-(bromomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
Uniqueness
Compared to similar compounds, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with biological targets. The spirocyclic structure further contributes to its uniqueness by providing a rigid and stable framework.
Properties
CAS No. |
2649023-81-2 |
---|---|
Molecular Formula |
C6H9ClF2N2O |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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